molecular formula C83H91Cl2N9O32 B12740829 49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha CAS No. 110907-15-8

49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha

Cat. No.: B12740829
CAS No.: 110907-15-8
M. Wt: 1797.6 g/mol
InChI Key: GUHDFCUOWCXCOB-UHFFFAOYSA-N
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Description

49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha is a complex organic compound with the molecular formula C83H91Cl2N9O32. It contains 217 atoms, including 91 hydrogen atoms, 83 carbon atoms, 9 nitrogen atoms, 32 oxygen atoms, and 2 chlorine atoms . This compound is a derivative of avoparcin, a glycopeptide antibiotic.

Preparation Methods

The synthesis of 49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha involves multiple steps, including the selective chlorination and glycosylation of avoparcin. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale fermentation processes followed by chemical modification to introduce the chlorine and mannopyranosyl groups .

Chemical Reactions Analysis

49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha has several scientific research applications:

Mechanism of Action

The mechanism of action of 49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha involves binding to the bacterial cell wall precursors, inhibiting cell wall synthesis. This leads to the disruption of bacterial cell wall integrity, ultimately causing cell death. The molecular targets include the D-alanyl-D-alanine terminus of peptidoglycan precursors, and the pathways involved are related to cell wall biosynthesis .

Comparison with Similar Compounds

49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha is unique due to its specific chlorination and glycosylation patterns. Similar compounds include:

Properties

CAS No.

110907-15-8

Molecular Formula

C83H91Cl2N9O32

Molecular Weight

1797.6 g/mol

IUPAC Name

2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(4-hydroxyphenyl)-2-(methylamino)acetyl]amino]-20,23,26,42,44-pentaoxo-18-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C83H91Cl2N9O32/c1-29-64(102)44(86)25-54(117-29)123-72-35-10-17-49(43(85)20-35)120-51-22-36-21-50(73(51)126-83-74(69(107)67(105)53(28-96)122-83)124-55-26-45(87)65(103)30(2)118-55)119-39-13-6-32(7-14-39)71(125-82-70(108)68(106)66(104)52(27-95)121-82)62(93-75(109)57(88-3)31-4-11-37(97)12-5-31)79(113)90-59(34-9-16-47(100)42(84)19-34)76(110)91-60(36)78(112)89-58-33-8-15-46(99)40(18-33)56-41(23-38(98)24-48(56)101)61(81(115)116)92-80(114)63(72)94-77(58)111/h4-24,29-30,44-45,52-55,57-72,74,82-83,88,95-108H,25-28,86-87H2,1-3H3,(H,89,112)(H,90,113)(H,91,110)(H,92,114)(H,93,109)(H,94,111)(H,115,116)

InChI Key

GUHDFCUOWCXCOB-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)O)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O

Origin of Product

United States

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